molecular formula C17H16N6O4S B5766245 N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide

N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide

カタログ番号 B5766245
分子量: 400.4 g/mol
InChIキー: UJYCWQCCAMAXKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide, also known as PD173074, is a small-molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. It has been extensively studied for its potential therapeutic applications in various types of cancer.

作用機序

N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide binds to the ATP-binding site of FGFR tyrosine kinases and prevents their activation by blocking the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell growth, survival, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It also inhibits tumor angiogenesis and metastasis by blocking the activation of FGFR tyrosine kinases. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.

実験室実験の利点と制限

N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide is a highly selective inhibitor of FGFR tyrosine kinases and does not cross-react with other receptor tyrosine kinases. It is also relatively stable and can be easily synthesized in the laboratory. However, this compound has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments.

将来の方向性

There are several future directions for the research and development of N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide. One direction is to explore its potential therapeutic applications in other types of cancer, such as pancreatic cancer and ovarian cancer. Another direction is to develop more potent and selective inhibitors of FGFR tyrosine kinases based on the structure of this compound. Finally, there is a need to investigate the potential side effects and toxicity of this compound in preclinical and clinical studies before it can be used as a therapeutic agent in humans.
Conclusion:
This compound is a small-molecule inhibitor of FGFR tyrosine kinases that has shown promising results in preclinical studies for its potential therapeutic applications in various types of cancer. Its mechanism of action involves the inhibition of downstream signaling pathways involved in cell growth, survival, and angiogenesis. While this compound has several advantages as a research tool, it also has limitations that need to be addressed in future studies. Overall, this compound represents a promising avenue for the development of new cancer therapies.

合成法

N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-4,6-dimethylquinazoline to form an intermediate compound, which is then reacted with N,N-dimethylformamide dimethyl acetal and paraformaldehyde to yield the final product.

科学的研究の応用

N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of FGFR tyrosine kinases, which play a critical role in tumor angiogenesis and metastasis.

特性

IUPAC Name

1-(4,6-dimethylquinazolin-2-yl)-2-(4-nitrophenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S/c1-10-3-8-15-14(9-10)11(2)19-17(20-15)21-16(18)22-28(26,27)13-6-4-12(5-7-13)23(24)25/h3-9H,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYCWQCCAMAXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC(=NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。